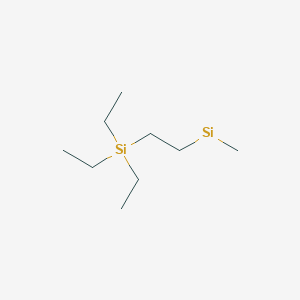![molecular formula C23H46S2Sn B12591380 tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane CAS No. 651302-60-2](/img/structure/B12591380.png)
tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane typically involves the reaction of tributylstannyl lithium with a suitable precursor containing the dithiane moiety . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .
Análisis De Reacciones Químicas
Tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane undergoes various types of chemical reactions, including:
Aplicaciones Científicas De Investigación
Tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biological Studies: It is employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and inhibition.
Material Science: The compound is used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane involves the formation of a stable complex with the target molecule. The tin atom in the compound acts as a Lewis acid, coordinating with electron-rich sites on the target molecule . This coordination facilitates the desired chemical transformation, such as bond formation or cleavage .
Comparación Con Compuestos Similares
Tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane can be compared with other organotin compounds, such as:
Tributyltin chloride: Similar in structure but lacks the dithiane moiety, making it less versatile in certain organic reactions.
Tributyltin hydride: Commonly used in radical reactions but does not offer the same level of selectivity as the dithiane-containing compound.
Tributyltin acetate: Used in esterification reactions but does not provide the same catalytic efficiency as this compound.
Propiedades
Número CAS |
651302-60-2 |
|---|---|
Fórmula molecular |
C23H46S2Sn |
Peso molecular |
505.5 g/mol |
Nombre IUPAC |
tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane |
InChI |
InChI=1S/C11H19S2.3C4H9.Sn/c1-9(2)10(3)5-6-11-12-7-4-8-13-11;3*1-3-4-2;/h10-11H,1-2,4-8H2,3H3;3*1,3-4H2,2H3;/t10-;;;;/m0..../s1 |
Clave InChI |
QFAUUJUIICTSQB-CZEDPBFNSA-N |
SMILES isomérico |
CCCC[Sn](CCCC)(CCCC)CC(=C)[C@@H](C)CCC1SCCCS1 |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CC(=C)C(C)CCC1SCCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12591302.png)
![2-[4-(Benzyloxy)phenyl]ethyl octanoate](/img/structure/B12591310.png)

![5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid](/img/structure/B12591347.png)



![2,5-Bis[(trimethylsilyl)ethynyl]pyrazine](/img/structure/B12591355.png)

![N''-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide](/img/structure/B12591366.png)


![[1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene](/img/structure/B12591377.png)
